molecular formula C20H31P B159878 Di-1-adamantylphosphine CAS No. 131211-27-3

Di-1-adamantylphosphine

Cat. No. B159878
CAS RN: 131211-27-3
M. Wt: 302.4 g/mol
InChI Key: RRRZOLBZYZWQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-1-adamantylphosphine is a chemical compound with the molecular formula C20H31P . It is a phosphine ligand that contains the bulky di (1-adamantyl)phosphino [P (1-Ad)2] fragment . This compound is useful in Pd-catalyzed C-N and C-C bond formation .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . The first step involves a reaction with phosphorus trichloride and aluminum chloride, heated for 5 hours. The second step involves a reaction with LiAlH4 in diethyl ether, also heated for 3 hours .


Chemical Reactions Analysis

This compound is suitable for various types of reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

This compound is a white powder . It is insoluble in water . Unfortunately, specific data on its density, boiling point, vapor pressure, specific gravity, odor, and other physical and chemical properties were not available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Di-1-adamantylphosphine has been synthesized by reducing (1-Ad)2P(:O)Cl, leading to compounds like phosphine oxides, sulfides, and selenides (Goerlich & Schmutzler, 1993).

Catalysis and Organometallic Applications

  • It's used in the synthesis of adamantyl-substituted pincer-ligated iridium catalysts for alkane dehydrogenation. These catalysts are thermally robust and exhibit high activity levels (Punji, Emge, & Goldman, 2010).
  • Employed in the synthesis of diiron propane-1,3-dithiolate pentacarbonyl complexes, showing moderate fungicidal activity against several pathogens (Yan et al., 2021).

Structural and Reactivity Studies

  • The gas-phase structure of 1-adamantylphosphine was determined, revealing a crowded environment around the phosphorus atoms (Wann et al., 2011).
  • This compound is also used in the synthesis of complex organometallic compounds, demonstrating versatility in reactions with carbonyls of various metals (Goerlich et al., 1993).

Phosphine Ligand Applications

  • It serves as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of these reactions (Lundgren, 2014).
  • Its complexes with rhodium catalyze the asymmetric hydrogenation of functionalized alkenes, showcasing its utility in asymmetric synthesis (Sawatsugawa et al., 2019).

Mechanism of Action

Target of Action

Di-1-adamantylphosphine is primarily used as a catalyst in various chemical reactions . It is a phosphine ligand , which means it can bind to a metal center and influence its reactivity . The primary targets of this compound are therefore the metal centers in these reactions.

Mode of Action

This compound interacts with its targets by donating electron density to the metal center . This interaction can activate the metal center and facilitate various types of cross-coupling reactions, such as the Heck and Suzuki coupling reactions . The electron-rich nature of this compound makes it particularly effective in these roles .

Biochemical Pathways

As a catalyst, this compound does not directly participate in biochemical pathways. Instead, it facilitates chemical reactions that may be part of larger synthetic processes. For example, it can be used to catalyze the formation of carbon-carbon bonds in organic synthesis, which is a key step in the synthesis of many complex organic molecules .

Pharmacokinetics

Like other phosphine ligands, it is likely to have low bioavailability due to its poor solubility in water .

Result of Action

The primary result of this compound’s action is the facilitation of chemical reactions. By acting as a catalyst, it can increase the rate of these reactions and improve their efficiency . On a molecular level, this involves the formation of new chemical bonds. On a cellular level, the effects would depend on the specific reaction being catalyzed.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of oxygen or moisture can lead to the oxidation of the phosphine ligand, which may reduce its effectiveness . Additionally, the temperature and pressure of the reaction environment can also affect the efficiency of the catalysis .

Safety and Hazards

Di-1-adamantylphosphine is harmful if swallowed or inhaled, and it can cause skin and eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye/face protection .

properties

IUPAC Name

bis(1-adamantyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31P/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18,21H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRZOLBZYZWQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)PC45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454433
Record name Di-1-adamantylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131211-27-3
Record name Di-1-adamantylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131211-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-1-adamantylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This example illustrates the formation of di-1-adamantylphosphine oxide from di-1-adamantylphosphinic chloride in two steps, the first step resulting in the formation of di-1-adamantylphosphine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-1-adamantylphosphine
Reactant of Route 2
Di-1-adamantylphosphine
Reactant of Route 3
Di-1-adamantylphosphine
Reactant of Route 4
Di-1-adamantylphosphine
Reactant of Route 5
Di-1-adamantylphosphine
Reactant of Route 6
Di-1-adamantylphosphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.